molecular formula C20H17N5O2 B2597003 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 2034236-73-0

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2597003
CAS No.: 2034236-73-0
M. Wt: 359.389
InChI Key: XGABXTSYGZSDRR-UHFFFAOYSA-N
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Description

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a chemical compound with a unique structure that makes it a promising candidate for various scientific research applications. This compound is known for its potential in developing new drugs, studying molecular interactions, and exploring various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Detailed synthetic routes and reaction conditions are usually documented in scientific literature and patents.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors. The goal is to produce the compound efficiently and cost-effectively while maintaining high quality.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)nicotinamide
  • N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Uniqueness

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide stands out due to its unique structure, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a novel compound within the pyrazole family, recognized for its potential therapeutic applications, particularly in oncology and inflammation. This article synthesizes current research findings on its biological activity, focusing on its anticancer properties and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N4O, with a molecular weight of 296.34 g/mol. The compound features a pyrazole core substituted with furan and pyrazine rings, which may contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, showing promising results.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
MCF7 (Breast)3.79
A549 (Lung)26.00
NCI-H460 (Lung)0.39
Hep-2 (Laryngeal)3.25

The compound demonstrated significant cytotoxicity, particularly against MCF7 and NCI-H460 cell lines, indicating its potential as a therapeutic agent in breast and lung cancers.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown anti-inflammatory effects. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines, which is crucial in managing inflammatory diseases.

Table 2: Anti-inflammatory Activity

Compound TestedTNF-α Inhibition (%)IL-6 Inhibition (%)Reference
N-(furan derivative)61–8576–93
Dexamethasone (Control)7686

These results suggest that this compound could be effective in treating conditions characterized by excessive inflammation.

The exact mechanism by which N-(furan derivative) exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific molecular targets involved in cell proliferation and inflammatory pathways. For instance, inhibition of cyclooxygenase enzymes and modulation of NF-kB signaling pathways are potential mechanisms through which this compound may exert its effects.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

  • Case Study on MCF7 Cells : A study demonstrated that treatment with N-(furan derivative) resulted in significant apoptosis in MCF7 cells, indicating a mechanism that may involve both cell cycle arrest and programmed cell death.
  • Inflammation Model : In an animal model of inflammation, administration of the compound led to reduced edema and lower levels of inflammatory markers compared to control groups.

Properties

IUPAC Name

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-5-methyl-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c1-14-17(11-24-25(14)16-5-3-2-4-6-16)20(26)23-12-18-19(22-9-8-21-18)15-7-10-27-13-15/h2-11,13H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGABXTSYGZSDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=NC=CN=C3C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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